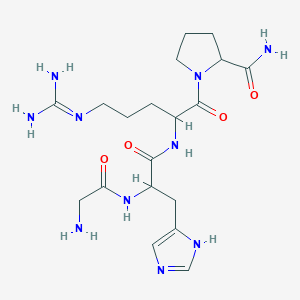![molecular formula C26H26NO8P B13384133 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-O-(benzylphospho)-L-threonine: is a derivative of L-threonine, an amino acid, where the hydroxyl group is protected by a benzylphospho group and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the synthesis of phosphopeptides, which are crucial for studying protein phosphorylation and dephosphorylation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-(benzylphospho)-L-threonine typically involves the protection of the hydroxyl group of L-threonine with a benzylphospho group and the amino group with an Fmoc group. The process can be carried out using standard activation methods such as PyBOP and TBTU. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine .
Industrial Production Methods: Industrial production of Fmoc-O-(benzylphospho)-L-threonine involves scalable one-pot synthesis methods. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Deprotection Reactions: The benzylphospho group can be removed under hydrogenation conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Benzylphospho Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is used to remove the benzylphospho group.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of L-threonine.
Benzylphospho Deprotection: The major product is the free hydroxyl group of L-threonine.
Applications De Recherche Scientifique
Chemistry: Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation, a key regulatory mechanism in cells .
Biology: In biological research, this compound is used to create phosphopeptides that mimic phosphorylated proteins, helping to study protein-protein interactions and signaling pathways .
Medicine: Phosphopeptides synthesized using Fmoc-O-(benzylphospho)-L-threonine are used in drug discovery and development, particularly in the design of kinase inhibitors .
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including the development of diagnostic tools and therapeutic agents .
Mécanisme D'action
Mechanism: The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the benzylphospho group protects the hydroxyl group .
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides, allowing for the selective introduction of phosphate groups. This is crucial for studying phosphorylation-dependent signaling pathways .
Comparaison Avec Des Composés Similaires
Fmoc-O-(benzylphospho)-L-serine: Similar in structure but derived from L-serine instead of L-threonine.
Fmoc-O-(benzylphospho)-L-tyrosine: Another similar compound derived from L-tyrosine.
Uniqueness: Fmoc-O-(benzylphospho)-L-threonine is unique due to its specific application in the synthesis of phosphothreonine-containing peptides. This specificity allows for the detailed study of threonine phosphorylation, which is distinct from serine and tyrosine phosphorylation .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)


![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)



![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)

